7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 361481-17-6
VCID: VC6560152
InChI: InChI=1S/C27H25N5O3/c1-18-24(26(33)31-21-11-7-4-8-12-21)25(32-27(30-18)28-17-29-32)20-13-14-22(23(15-20)34-2)35-16-19-9-5-3-6-10-19/h3-15,17,25H,16H2,1-2H3,(H,31,33)(H,28,29,30)
SMILES: CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=C5
Molecular Formula: C27H25N5O3
Molecular Weight: 467.529

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 361481-17-6

Cat. No.: VC6560152

Molecular Formula: C27H25N5O3

Molecular Weight: 467.529

* For research use only. Not for human or veterinary use.

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 361481-17-6

Specification

CAS No. 361481-17-6
Molecular Formula C27H25N5O3
Molecular Weight 467.529
IUPAC Name 7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C27H25N5O3/c1-18-24(26(33)31-21-11-7-4-8-12-21)25(32-27(30-18)28-17-29-32)20-13-14-22(23(15-20)34-2)35-16-19-9-5-3-6-10-19/h3-15,17,25H,16H2,1-2H3,(H,31,33)(H,28,29,30)
Standard InChI Key XTCABIMXCZXONQ-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=C5

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, 7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamide, systematically describes its heterocyclic framework:

  • Core structure: A 4,7-dihydro triazolo[1,5-a]pyrimidine system, featuring a triazole ring fused to a partially saturated pyrimidine.

  • Substituents:

    • 5-Methyl group at position 5

    • 6-Carboxamide moiety linked to a phenyl group

    • 7-Phenyl ring substituted with 3-methoxy and 4-benzyloxy groups.

Physicochemical Properties

Key molecular parameters include:

PropertyValueSource
Molecular formulaC<sub>27</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub>
Molecular weight467.529 g/mol
SMILESCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=C5
PubChem CID4606402

The presence of multiple aromatic rings and polar functional groups (carboxamide, ethers) confers moderate hydrophilicity, though exact solubility data remain unreported.

Synthetic Pathways and Reaction Chemistry

Reaction Dynamics

The electron-deficient pyrimidine ring undergoes regioselective functionalization, while the triazole moiety participates in hydrogen bonding interactions critical for biological target engagement . Stability studies suggest susceptibility to oxidative degradation at the benzyloxy group under acidic conditions, necessitating inert atmosphere handling during synthesis.

Analytical Characterization Techniques

Spectroscopic Fingerprinting

  • <sup>1</sup>H NMR (predicted):

    • δ 8.21 (s, 1H, triazole-H)

    • δ 7.65–7.23 (m, 15H, aromatic H)

    • δ 5.12 (s, 2H, OCH<sub>2</sub>Ph)

    • δ 3.85 (s, 3H, OCH<sub>3</sub>)

  • HRMS: m/z calculated for C<sub>27</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 468.2024; observed: 468.2021.

Chromatographic Behavior

HPLC analysis (C18 column, 70:30 MeOH/H<sub>2</sub>O): Retention time = 8.92 min, indicating moderate polarity consistent with logP ~2.9.

ParameterSpecification
Storage temperature-20°C under nitrogen atmosphere
Stability24 months when sealed
Hazard statementsH315-H319-H335 (skin/eye irritation, respiratory irritation)

In vivo toxicity data remain unavailable; standard precautions for handling bioactive heterocycles (gloves, goggles, fume hood) are mandatory.

Research Challenges and Future Perspectives

Knowledge Gaps

  • Lack of in vivo pharmacokinetic profiles (absorption, distribution, metabolism, excretion)

  • Uncharacterized off-target effects and genotoxicity potential

  • Limited formulation studies for parenteral or oral delivery

Development Opportunities

  • Polypharmacology approach: Exploit multi-target activity against kinase-GPCR networks

  • Prodrug strategies: Esterification of the carboxamide to enhance bioavailability

  • Nanoparticle encapsulation: Address solubility limitations for IV administration

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator